

Spectroscopic Data of 3-(Dimethylamino)acrylonitrile: A Technical Guide

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Compound of Interest

Compound Name: 3-(Dimethylamino)acrylonitrile

Cat. No.: B1336122

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **3-(Dimethylamino)acrylonitrile** (CAS No. 2407-68-3), a valuable compound in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The empirical formula for **3-(Dimethylamino)acrylonitrile** is $C_5H_8N_2$, with a molecular weight of 96.13 g/mol. [1][2] Spectroscopic analysis confirms the presence of a dimethylamino group, a carbon-carbon double bond, and a nitrile functional group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of **3-(Dimethylamino)acrylonitrile** by providing information about the chemical environment of its hydrogen and carbon atoms.

1H NMR Data

Chemical Shift (ppm)	Multiplicity	Coupling Constant (J in Hz)	Assignment
Data not available	Data not available	Data not available	-CH=CH-CN
Data not available	Data not available	Data not available	-CH=CH-CN
Data not available	Data not available	Data not available	-N(CH ₃) ₂

¹³C NMR Data[3]

Chemical Shift (ppm)	Assignment
Data not available	-C≡N
Data not available	-CH=CH-CN
Data not available	-CH=CH-CN
Data not available	-N(CH ₃) ₂

Note: Specific chemical shift and coupling constant values from primary literature or spectral databases were not retrievable at the time of this compilation. The assignments are based on the known structure of the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in **3-(Dimethylamino)acrylonitrile** based on their characteristic vibrational frequencies.

Key IR Absorption Bands

Wavenumber (cm ⁻¹)	Functional Group Assignment
Data not available	C≡N stretch (nitrile)
Data not available	C=C stretch (alkene)
Data not available	C-N stretch (amine)
Data not available	C-H stretch (alkene)
Data not available	C-H stretch (alkane)

Note: A definitive list of IR absorption peaks was not available. The expected functional group absorptions are listed based on the molecular structure.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of **3-(Dimethylamino)acrylonitrile**, aiding in its identification.

Major Mass Fragments (m/z)[1]

m/z	Relative Intensity	Assignment
96	Data not available	[M] ⁺ (Molecular Ion)
95	Data not available	[M-H] ⁺
42	Data not available	[C ₂ H ₄ N] ⁺
54	Data not available	[C ₃ H ₄ N] ⁺

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy (¹H and ¹³C)

- Sample Preparation: A small amount of **3-(Dimethylamino)acrylonitrile** is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. A common

concentration range is 5-25 mg/mL.

- Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used for data acquisition.
- ^1H NMR Acquisition:
 - The spectrometer is tuned to the proton frequency.
 - A standard single-pulse experiment is performed.
 - Key parameters include a 30-45 degree pulse angle, a spectral width of approximately 12-16 ppm, and a relaxation delay of 1-5 seconds.
 - A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - The spectrometer is tuned to the carbon-13 frequency.
 - A proton-decoupled experiment is typically run to simplify the spectrum and enhance signal intensity.
 - A wider spectral width (e.g., 0-220 ppm) is used.
 - Due to the lower natural abundance of ^{13}C , a larger number of scans and a longer acquisition time are required compared to ^1H NMR.
- Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency-domain spectrum. Phase and baseline corrections are applied. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

- Sample Preparation: A small drop of liquid **3-(Dimethylamino)acrylonitrile** is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

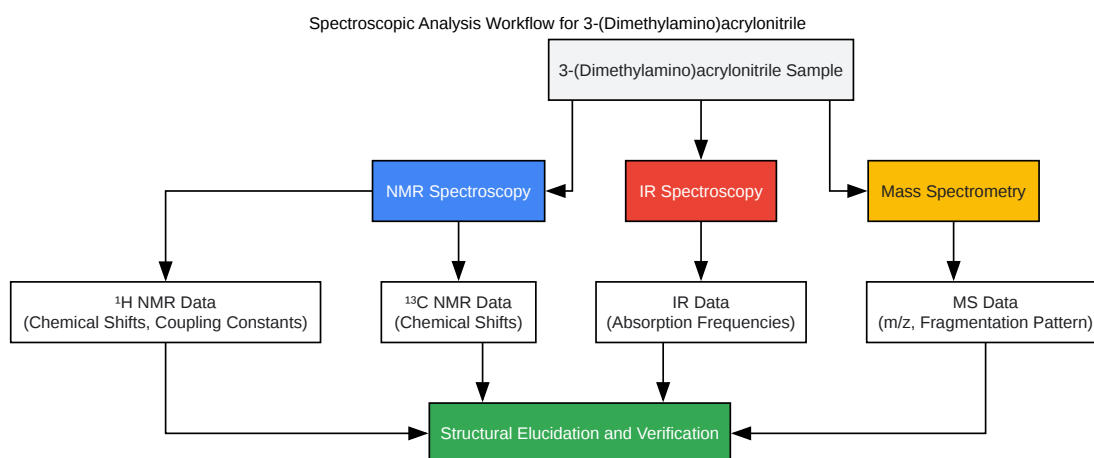
- **Background Spectrum:** A background spectrum of the clean, empty ATR crystal is recorded. This is used to subtract the absorbance of the crystal and the surrounding atmosphere.
- **Sample Spectrum:** The sample is applied to the crystal, and the sample spectrum is recorded.
- **Data Acquisition:** The spectrum is typically scanned over the mid-IR range (e.g., 4000-400 cm^{-1}). Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
- **Data Processing:** The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum of the compound.

Electron Ionization Mass Spectrometry (EI-MS)

- **Sample Introduction:** A small amount of the volatile liquid sample is introduced into the ion source of the mass spectrometer, often via a heated direct insertion probe or through a gas chromatograph (GC) for separation of mixtures.
- **Ionization:** In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment in a reproducible manner.
- **Mass Analysis:** The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).
- **Detection:** An electron multiplier or other detector records the abundance of each ion at a specific m/z value.
- **Data Representation:** The output is a mass spectrum, which is a plot of relative ion abundance versus m/z .

Data Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of **3-(Dimethylamino)acrylonitrile**.



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